Methyl 5-amino-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPDKDKJKIBCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438173 | |
| Record name | Methyl 5-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-80-8 | |
| Record name | Methyl 5-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Derivatization Strategies of Methyl 5 Amino 1h Indole 2 Carboxylate
Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is a critical aspect, dictated by the electronic properties of the indole ring and the influence of existing substituents.
Regioselectivity Considerations (e.g., C3 position)
For the indole ring system, electrophilic attack preferentially occurs at the C3 position. nih.govstackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com Attack at the C2 position would necessitate the disruption of this aromatic sextet, rendering the intermediate less stable.
In the case of Methyl 5-amino-1H-indole-2-carboxylate, the C3 position remains the most nucleophilic and thus the primary site for electrophilic attack. This is a well-established principle in indole chemistry. nih.govstackexchange.com For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, would be expected to proceed at the C3 position of this substrate. A similar reaction has been reported for ethyl 5-nitro-1H-indole-2-carboxylate, where formylation occurs at the C3 position in high yield. nih.gov
Influence of Substituents on Reactivity (e.g., Methoxy (B1213986) Activation)
The substituents on the indole ring play a significant role in modulating its reactivity towards electrophiles. The amino group at the C5 position is a strong activating group, donating electron density to the aromatic system through resonance, thereby enhancing the nucleophilicity of the ring, particularly at the ortho and para positions relative to the amino group (C4 and C6). Conversely, the methyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.
The introduction of further activating groups, such as a methoxy group, can further enhance the reactivity of the indole ring. A methoxy group is a strong ortho-, para-directing activator. The precise influence on regioselectivity would depend on its position on the benzene ring of the indole nucleus. For example, a methoxy group at the C6 or C7 position would further increase the electron density of the benzene portion of the ring system.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles
| Position of Attack | Stability of Intermediate | Influence of Substituents on this compound |
|---|---|---|
| C3 | High (Aromaticity of benzene ring is maintained) | Preferred site of attack. Activated by the C5-amino group. |
| C2 | Low (Aromaticity of benzene ring is disrupted) | Disfavored. Deactivated by the C2-carboxylate group. |
| Benzene Ring (C4, C6, C7) | Moderate | Possible, influenced by the directing effects of the C5-amino group. |
Reactions Involving the Amino Group
The primary amino group at the C5 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Amidation and Ureido/Thioureido Formation
The nucleophilic amino group readily undergoes acylation with carboxylic acid derivatives (such as acid chlorides or anhydrides) or direct coupling with carboxylic acids using coupling agents to form amides. researchgate.netarkat-usa.org This reaction is fundamental in peptide synthesis and for creating a vast array of amide-containing compounds.
Furthermore, the amino group can react with isocyanates and isothiocyanates to yield the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. For example, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and isothiocyanates have been shown to produce 5H-pyrimido[5,4-b]indole derivatives. researchgate.net
Reductive Amination Pathways
Reductive amination is a powerful method for forming carbon-nitrogen bonds. masterorganicchemistry.com This two-step process typically involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding secondary or tertiary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comrsc.org Starting with this compound, this pathway allows for the introduction of a wide variety of alkyl or aryl groups at the amino position.
Table 2: Derivatization Reactions of the 5-Amino Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Amidation | Carboxylic acid, Coupling agent (e.g., HBTU) | Amide |
| Ureido Formation | Isocyanate | Urea |
| Thioureido Formation | Isothiocyanate | Thiourea |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
Transformations of the Ester Moiety
The methyl ester group at the C2 position provides another handle for chemical modification, offering pathways to other important functional groups.
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or alkaline conditions (saponification). orgsyn.org This carboxylic acid is a versatile intermediate that can undergo further reactions. For instance, it can be coupled with amines to form amides, a reaction often employed in the synthesis of biologically active indole-2-carboxamides. arkat-usa.orgmdpi.com
Alternatively, the ester can be reduced to the corresponding primary alcohol, indole-2-methanol. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). orgsyn.org The resulting alcohol can then be oxidized to the corresponding aldehyde, indole-2-carboxaldehyde. orgsyn.org
Table 3: Transformations of the 2-Ester Moiety
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis (Saponification) | Base (e.g., NaOH) or Acid | Carboxylic Acid |
| Reduction | Reducing agent (e.g., LiAlH₄) | Primary Alcohol |
| Amidation (via carboxylic acid) | Amine, Coupling agent | Amide |
Hydrolysis to Carboxylic Acid
The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-amino-1H-indole-2-carboxylic acid. sigmaaldrich.com This transformation is a fundamental step in many synthetic pathways, as the resulting carboxylic acid is a key intermediate for the formation of amides, further esters, and other derivatives. wikipedia.org
The hydrolysis is typically achieved under basic conditions, for instance, by heating the ester in the presence of an aqueous solution of a strong base like sodium hydroxide (B78521). wikipedia.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which is subsequently protonated. Acidification of the reaction mixture then protonates the resulting carboxylate salt to yield the final carboxylic acid product. masterorganicchemistry.com
Alternatively, acidic hydrolysis can also be employed, typically by heating the ester with aqueous mineral acids like sulfuric acid. masterorganicchemistry.comlibretexts.org In this case, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com
The general scheme for the hydrolysis is as follows:
Scheme 1: Hydrolysis of this compound
Amidation to Carboxamides
The synthesis of indole-2-carboxamides is a common strategy in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. arkat-usa.org this compound can be converted into a variety of 5-amino-1H-indole-2-carboxamides through a two-step procedure. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, as described in the previous section. nih.gov
The resulting 5-amino-1H-indole-2-carboxylic acid can then be coupled with a desired amine in the presence of a coupling agent. arkat-usa.orgnih.gov Common coupling agents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP). nih.govnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. nih.govnih.gov This method allows for the synthesis of a diverse library of carboxamides by varying the amine component. arkat-usa.org A specific example is the formation of 5-Amino-1H-indole-2-carboxamide. biosynth.com
The general reaction scheme is depicted below:
Scheme 2: Synthesis of 5-amino-1H-indole-2-carboxamides
Below is a table showcasing examples of different amines that can be used in the amidation reaction to produce a variety of carboxamide derivatives.
| Amine (R-NH₂) | Resulting Carboxamide |
| Benzylamine | 5-amino-N-benzyl-1H-indole-2-carboxamide |
| 4-Fluoroaniline | 5-amino-N-(4-fluorophenyl)-1H-indole-2-carboxamide |
| Phenethylamine | 5-amino-N-phenethyl-1H-indole-2-carboxamide nih.gov |
| 4-Aminophenol | 5-amino-N-(4-hydroxyphenyl)-1H-indole-2-carboxamide mdpi.com |
Heterocyclic Annulation Reactions
The presence of the amino group on the indole ring of this compound opens up possibilities for various heterocyclic annulation reactions, where a new ring is fused onto the indole scaffold. These reactions are of significant interest for the synthesis of complex polycyclic systems, which often exhibit important pharmacological properties.
Formation of Pyrimido[5,4-b]indole Derivatives from Methyl 3-amino-1H-indole-2-carboxylates
The synthesis of pyrimido[5,4-b]indoles, a class of compounds with diverse biological activities, can be achieved from amino-indole-carboxylate precursors. nih.govnih.gov While the specific derivatization of this compound into a pyrimido[5,4-b]indole is not extensively documented, the general synthetic strategy can be inferred from related transformations starting from other amino-indole isomers, such as methyl 3-amino-1H-indole-2-carboxylates.
The typical approach involves a condensation reaction between the amino group of the indole and a suitable C1 or C2 synthon, which provides the necessary atoms to form the pyrimidine (B1678525) ring. For instance, heating an amino-indole-carboxylate with formamide (B127407) can lead to the formation of a pyrimido[5,4-b]indol-4-one derivative. nih.gov In this reaction, formamide serves as the source of the additional carbon and nitrogen atoms required for the pyrimidine ring.
A plausible reaction pathway for the formation of a pyrimido[5,4-b]indole derivative from a generic amino-indole-carboxylate is shown below:
Scheme 3: General synthesis of pyrimido[5,4-b]indole derivatives
The following table illustrates potential reactants for the formation of various substituted pyrimido[5,4-b]indole derivatives.
| Amino-indole-carboxylate | Reagent | Resulting Heterocycle |
| Methyl 3-amino-1H-indole-2-carboxylate | Formamide | Pyrimido[5,4-b]indol-4-one nih.gov |
| Ethyl 2-amino-1H-indole-3-carboxylate | Guanidine | 2-aminopyrimido[5,4-b]indol-4-one |
| This compound | Urea | 5H-pyrimido[5,4-b]indole-2,4(1H,3H)-dione |
Ring Opening Reactions with Isatins
Isatins (1H-indole-2,3-diones) are versatile substrates that can undergo ring-opening reactions when treated with nucleophiles. irapa.orgsciensage.info The reaction of an amino-functionalized indole, such as this compound, with isatin (B1672199) could potentially lead to a ring-opening event. The amino group of the indole derivative can act as a nucleophile, attacking one of the carbonyl groups of the isatin, typically the more reactive C3-carbonyl. irapa.org
This initial nucleophilic attack can trigger a cascade of reactions, including the cleavage of the C2-N1 bond of the isatin ring. rsc.orgresearchgate.net This type of reaction, often catalyzed by an acid like p-toluenesulfonic acid, can result in the formation of new, more complex heterocyclic structures through a ring-expansion mechanism. rsc.orgresearchgate.net The exact nature of the final product would depend on the reaction conditions and the specific substituents on both the isatin and the indole reactant. This strategy provides a pathway to novel quinoline-fused heterocyclic systems. rsc.orgorganic-chemistry.org
A proposed mechanism for the reaction of an amino-indole with isatin is presented below:
Scheme 4: Plausible ring-opening reaction of isatin with an amino-indole
Structure Activity Relationship Sar Studies of Methyl 5 Amino 1h Indole 2 Carboxylate Analogs
Impact of Substitutions on the Indole (B1671886) Core on Biological Efficacy
The indole nucleus, with its multiple sites for substitution, offers a rich playground for medicinal chemists to fine-tune the pharmacological properties of methyl 5-amino-1H-indole-2-carboxylate analogs. The following sections dissect the influence of substituents at key positions on the indole ring.
Substituent Effects on the C5 Position of the Indole Ring
The C5 position of the indole ring has been identified as a critical determinant of biological activity, particularly for allosteric modulation of the CB1 receptor. Research has consistently shown that the presence of an electron-withdrawing group at this position is a key requirement for potent allosteric modulation. scholarsresearchlibrary.com For instance, the substitution of a chloro group at C5 is a common feature in many active indole-2-carboxamide-based CB1 allosteric modulators. nih.gov This substitution appears to be crucial for maintaining a high binding affinity to the allosteric site of the receptor. scholarsresearchlibrary.com
In the context of HIV-1 integrase inhibition, modifications at the C5 position have also been explored. The introduction of a halogenated benzene (B151609) or a pyrazine (B50134) ring via an amide bond at the C5 position of indole-2-carboxylic acid has been shown to yield compounds with improved strand transfer inhibitory effects compared to the unsubstituted parent compound. researchgate.net For example, a derivative with a pyrazine moiety at C5 exhibited a notable increase in inhibitory activity. researchgate.net This suggests that extending the molecule from the C5 position with aromatic systems can lead to favorable interactions within the enzyme's active site.
Influence of Substituents at the C3 Position
The C3 position of the indole core is another hotspot for structural modifications that profoundly impact the biological activity of this compound analogs. For CB1 allosteric modulators, the nature and size of the substituent at C3 are critical. Studies have revealed that the length of an alkyl chain at this position significantly influences both the binding affinity and the cooperativity of the modulator. scholarsresearchlibrary.comnih.gov For instance, an n-propyl group at C3 has been found to be optimal for allosteric modulation of orthosteric ligand binding, while a longer n-hexyl chain enhances the modulator's own binding affinity for the CB1 receptor. scholarsresearchlibrary.com Replacing the C3 ethyl group of the prototypical modulator ORG27569 with a bulkier n-pentyl group resulted in enhanced allosteric effects. nih.gov This highlights the importance of hydrophobic interactions in the C3-binding pocket of the allosteric site.
In the realm of HIV-1 integrase inhibition, the C3 position offers a strategic vector for improving potency. The introduction of a bulky hydrophobic pharmacophore at this position has been a successful strategy to fill the hydrophobic cavity adjacent to the enzyme's active site. researchgate.net Specifically, incorporating a long branch at the C3 position has been shown to improve interactions with this hydrophobic region. nih.govnih.gov For example, derivatives with a long-chain p-trifluorophenyl or o-fluorophenyl group at C3 demonstrated a significant enhancement in inhibitory activity against HIV-1 integrase. nih.gov
Role of Substitutions on Fused or Pendant Aromatic Systems
While direct substitutions on the indole core have been extensively studied, the influence of fusing additional aromatic rings to the indole scaffold or attaching pendant aromatic systems is an area of growing interest. The creation of polycyclic indole frameworks can significantly alter the molecule's shape, rigidity, and electronic properties, thereby impacting its interaction with biological targets.
For instance, the synthesis of indole-2-carboxamides fused with an imidazolinone moiety has been reported, leading to compounds with notable antimicrobial activities. scholarsresearchlibrary.com While this specific example does not directly pertain to CB1 or HIV-1 integrase, it underscores the potential of fused systems to confer novel biological properties. The indole-2-carboxamide scaffold serves as a versatile precursor for constructing various fused polycyclic indoles through intramolecular and intermolecular cyclization reactions. rsc.org
In the context of HIV-1 integrase inhibition, the introduction of a halogenated benzene ring at the C6 position, which can be considered a pendant aromatic system, was shown to effectively bind with the viral DNA through π–π stacking interactions, leading to marked inhibition of the integrase enzyme. rsc.orgnih.gov This finding suggests that strategically positioned pendant aromatic groups can establish crucial interactions with the biological target, enhancing the inhibitory potency. The exploration of benzofuran (B130515) and benzimidazole (B57391) rings as isosteres for the indole core in CB1 allosteric modulators has also been a subject of investigation, aiming to understand the structural requirements for activity. nih.govresearchgate.net
Modulation of Receptor Binding and Enzyme Inhibition through Structural Modifications
The ultimate goal of SAR studies is to understand how structural changes translate into functional modulation of biological targets. The following sections detail the impact of modifications to this compound analogs on their ability to allosterically modulate the CB1 receptor and inhibit the strand transfer step of HIV-1 integrase.
HIV-1 Integrase Strand Transfer Inhibition
This compound and its derivatives have also shown significant promise as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov These compounds act as integrase strand transfer inhibitors (INSTIs), preventing the integration of the viral DNA into the host genome. rsc.org The core of these inhibitors typically features a chelating motif that interacts with the magnesium ions in the enzyme's active site. nih.gov
SAR studies have revealed that the indole-2-carboxylic acid scaffold is a promising starting point for the development of potent INSTIs. rsc.orgnih.gov Optimization efforts have focused on substitutions at various positions of the indole ring. The introduction of a long branch at the C3 position has been shown to significantly enhance inhibitory activity by interacting with a hydrophobic pocket near the active site. nih.govnih.gov For instance, compound 20a , featuring a C3 long branch, exhibited a remarkable increase in potency. nih.gov
Furthermore, the addition of a halogenated benzene ring at the C6 position has been found to improve π-π stacking interactions with the viral DNA, contributing to enhanced inhibitory effects. rsc.orgnih.gov The following table presents the inhibitory activities of selected indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound | C3-Substituent | C6-Substituent | IC50 (µM) | Reference |
| 1 | H | H | 32.37 | nih.gov |
| 13b | H | Pyrazinamide | 11.67 | researchgate.net |
| 17a | H | Halogenated benzene | 3.11 | rsc.orgnih.gov |
| 15 | Long-chain p-trifluorophenyl | H | - | nih.gov |
| 18 | Long-chain o-fluorophenyl | H | - | nih.gov |
| 20a | Long branch | Halogenated aniline | 0.13 | nih.govnih.gov |
These findings highlight the potential of the this compound scaffold as a versatile platform for developing effective HIV-1 integrase inhibitors through strategic structural modifications.
Anti-Trypanosoma cruzi Activity Profiling
The exploration of indole-based compounds as potential therapeutic agents against Trypanosoma cruzi, the etiological agent of Chagas disease, has revealed promising structure-activity relationships (SAR). While direct studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from the closely related series of 1H-indole-2-carboxamides. acs.orgnih.gov Phenotypic screening of compound libraries against intracellular amastigotes of T. cruzi has identified the indole scaffold as a viable starting point for the development of novel trypanocidal agents. acs.orgnih.gov
A key finding in the SAR of indole derivatives is the critical influence of substituents on the indole core, particularly at the 5-position. acs.org Research on 1H-indole-2-carboxamides has demonstrated a clear preference for small, aliphatic, electron-donating groups at this position. acs.org Compounds featuring methyl, cyclopropyl (B3062369), ethyl, and methoxy (B1213986) groups at the 5-position exhibited moderate to good potency against the parasite. acs.org Conversely, the introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, at the same position led to a significant loss of activity. acs.org This suggests that the electronic properties of the substituent at the 5-position play a crucial role in the anti-trypanosomal activity of these compounds.
Based on these findings, the 5-amino group in this compound, being an electron-donating group, is anticipated to be a favorable substitution for anti-T. cruzi activity. The amino group could potentially enhance binding to the biological target through hydrogen bonding or by favorably modulating the electronic landscape of the indole ring.
The optimization of a series of substituted indoles has led to the identification of compounds with potent activity against T. cruzi. For instance, certain indole-2-carboxamide analogs have demonstrated significant inhibitory potential against the parasite. acs.org The data from these studies provide a valuable framework for predicting the anti-T. cruzi profile of this compound and its derivatives. The table below summarizes the activity of some relevant indole-2-carboxamide analogs.
| Compound ID | 5'-Substituent | R | pEC50 |
| 1 | Me | 4-phenylsulfonamide | 5.8 |
| 2 | Me | 4-(2-pyridyl)morpholine | 5.7 |
| 3 | c-Pr | 4-phenylsulfonamide | 6.2 |
| 4 | c-Pr | 4-(2-pyridyl)morpholine | 6.1 |
| 5 | Et | 4-phenylsulfonamide | 5.4 |
| 6 | MeO | 4-phenylsulfonamide | 5.6 |
| 8 | F | 4-phenylsulfonamide | <4.2 |
| 9 | Cl | 4-phenylsulfonamide | <4.2 |
| 10 | CF3 | 4-phenylsulfonamide | <4.2 |
| Data sourced from a study on 1H-indole-2-carboxamides. acs.org |
Further investigations into the mechanism of action for these indole derivatives suggest that they may act by inhibiting the sterol 14α-demethylase (CYP51) of T. cruzi (TcCYP51). acs.orgmdpi.com This enzyme is a crucial component of the parasite's sterol biosynthesis pathway, and its inhibition leads to parasite death. The correlation between the potency of indole compounds against intracellular amastigotes and their inhibitory activity against TcCYP51 supports this hypothesis. acs.org
Linker and Side Chain Optimization in Aminoindole Carboxylate Derivatives
The optimization of linker and side chain moieties is a critical aspect of developing potent and selective drug candidates. In the context of aminoindole carboxylate derivatives, modifications to the linker connecting the indole core to a side chain can significantly impact anti-T. cruzi activity. acs.org
Studies on related indole-2-carboxamides have explored various linker and side chain combinations. For instance, replacing the carboxamide linker with a sulfonamide resulted in a complete loss of potency, highlighting the importance of the carboxamide group for activity in that particular series. nih.gov Homologating the side chain, which involves increasing its length, also led to inactive compounds. nih.gov However, reversing the amide bond in certain analogs restored potency, suggesting that the spatial orientation of the linker and side chain is crucial for effective interaction with the biological target. nih.gov
In the 4-(2-pyridyl)morpholine subseries of indole-2-carboxamides, modifications to the morpholine (B109124) ring provided valuable SAR data. Replacing the morpholine with a piperazine (B1678402) or methyl piperazine moiety improved solubility but decreased potency. acs.org Interestingly, substituting the morpholine with a thiomorpholine (B91149) 1,1-dioxide resulted in one of the most potent compounds in the series, albeit with less favorable metabolic stability. acs.org
These findings underscore the delicate balance required between the indole core, the linker, and the side chain for optimal anti-T. cruzi activity. For this compound, the methyl ester at the 2-position represents a key side chain. Further optimization could involve modifying this ester to other alkyl or aryl esters or replacing it with bioisosteres to enhance potency, selectivity, and pharmacokinetic properties. The introduction of different linkers at the 1-position (indole nitrogen) or functionalization of the 5-amino group could also provide avenues for optimization.
The following table illustrates the impact of side chain modifications on the activity of indole-2-carboxamide analogs:
| Compound ID | Side Chain Modification | pEC50 |
| 52 | Replacement of morpholine with piperazine | 5.0 |
| 53 | Replacement of morpholine with methyl piperazine | 4.7 |
| 56 | Replacement of morpholine with thiomorpholine 1,1-dioxide | 6.5 |
| Data sourced from a study on 1H-indole-2-carboxamides. acs.org |
Conformational Analysis and Bioactive Conformation Elucidation
The SAR data for indole-2-carboxamides suggest that the spatial arrangement of the indole core and its substituents is critical for activity. For example, the loss of potency upon N-methylation of the indole and amide in one analog, and the restoration of activity upon methylation of both positions, points to the importance of a specific bioactive conformation. acs.org It is hypothesized that these modifications may alter the torsional angles of the molecule, thereby affecting its ability to fit into the active site of the target enzyme.
Computational modeling and molecular docking studies can provide valuable information about the likely binding modes and bioactive conformations of these compounds. nih.govmdpi.com For instance, docking studies of indole-2-carboxylic acid derivatives in the active site of other enzymes have shown that the indole nitrogen and the 2-carboxyl group can chelate with metal ions, and the indole core can engage in π-stacking interactions with amino acid residues. nih.govmdpi.com Similar interactions could be at play in the binding of this compound analogs to TcCYP51.
Computational Chemistry and in Silico Approaches to Methyl 5 Amino 1h Indole 2 Carboxylate Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as Methyl 5-amino-1H-indole-2-carboxylate, with a biological target.
Prediction of Binding Modes with Enzymes (e.g., HIV-1 Integrase, NTPase-II, TgCDPK1)
While specific molecular docking studies for this compound against NTPase-II and TgCDPK1 are not prominently available in the reviewed literature, the indole-2-carboxylic acid scaffold has been investigated as a potential inhibitor of HIV-1 integrase.
HIV-1 Integrase: Docking studies performed on the parent compound, indole-2-carboxylic acid, with the crystal structure of HIV-1 integrase (PDB ID: 6PUY) revealed key interactions within the enzyme's active site. It was observed that the indole (B1671886) nitrogen and the 2-carboxyl group are capable of chelating the two essential magnesium ions (Mg²⁺) within the active site. nih.gov This chelation is a critical interaction for many integrase strand transfer inhibitors. Additionally, a π-stacking interaction between the indole core and the deoxyadenosine nucleotide dA21 of the viral DNA was identified, further stabilizing the ligand-enzyme complex. nih.gov These findings suggest that this compound, possessing the same core scaffold, could adopt a similar binding mode, with the 5-amino group potentially forming additional interactions with nearby residues, thereby influencing its binding affinity and inhibitory potential.
Assessment of Interactions with Receptors
Molecular docking has been widely used to assess the interactions of indole derivatives with various receptors, providing a framework for understanding the potential receptor-binding profile of this compound. Although studies on the exact molecule are limited, research on analogous compounds highlights the versatility of the indole scaffold in interacting with diverse biological targets.
For instance, docking studies on related indole derivatives have predicted interactions with the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), such as serotonin receptors. In these cases, the indole moiety often penetrates deep into hydrophobic pockets of the receptor, while key polar interactions anchor the ligand. The table below summarizes findings from docking studies on various indole derivatives against different receptors, illustrating potential interaction modes.
| Compound Class | Receptor Target | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Not specified | Chelation of Mg²⁺ ions; π-stacking with dA21 nih.gov |
| Spiro[indole-3,4′-pyridine] derivatives | PqsR of P. aeruginosa | -5.8 to -8.2 | Hydrogen bonding; Hydrophobic interactions |
| 2-phenyl-1H-indole derivatives | Estrogen-α Receptor | Not specified | H-bonds; Hydrophobic interactions |
| 2-phenyl-1H-indole derivatives | Progesterone Receptor | Not specified | H-bonds; Hydrophobic interactions |
These studies collectively indicate that the indole nucleus is a privileged scaffold for establishing hydrophobic and π-stacking interactions, while the substituents at the 2- and 5-positions, such as the carboxylate and amino groups on this compound, are crucial for forming specific hydrogen bonds and electrostatic interactions that determine binding affinity and selectivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing molecular geometries, vibrational frequencies, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the solid-state properties of a compound.
Analysis of Hydrogen Bonding Networks in Crystal Structures
DFT calculations on molecules structurally related to this compound have provided significant insights into their hydrogen bonding patterns. For the close analog, 5-methoxy-1H-indole-2-carboxylic acid, DFT studies combined with X-ray diffraction have elucidated the critical role of hydrogen bonds in its crystal packing. mdpi.com
In these crystal structures, the indole N-H group consistently acts as a hydrogen bond donor. mdpi.com The primary acceptors are typically the oxygen atoms of the carboxylate or ester groups. These N-H···O interactions are a recurring motif that links molecules into chains or more complex networks. mdpi.com The presence of the 5-amino group in this compound introduces additional hydrogen bond donor sites (N-H), which can lead to more intricate and stable three-dimensional hydrogen-bonding networks, influencing the compound's physical properties such as melting point and solubility. DFT calculations are essential for accurately modeling the geometry and strength of these bonds.
Dimeric and Trimeric Molecular Cluster Analysis
To more accurately model the non-covalent interactions present in the solid state, DFT calculations are often performed on molecular clusters, such as dimers and trimers. This approach provides a better approximation of the crystalline environment.
Studies on 5-methoxy-1H-indole-2-carboxylic acid have successfully used DFT to analyze dimeric and trimeric structures. mdpi.com These analyses revealed the formation of stable, cyclic dimers connected by strong, double hydrogen bonds between the carboxylic acid groups (O-H···O). mdpi.com For this compound, similar dimeric structures stabilized by N-H···O hydrogen bonds involving the indole nitrogen and the carbonyl oxygen of the ester group are predicted. Theoretical vibrational spectra calculated from these cluster models show excellent agreement with experimental infrared spectra, validating the predicted interaction patterns. mdpi.com Such analyses are crucial for understanding polymorphism, where different crystalline forms of the same compound can arise from different hydrogen bonding arrangements.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
While specific QSAR models for this compound have not been detailed in the surveyed literature, numerous QSAR studies have been successfully developed for various classes of indole derivatives. nih.govmdpi.comnih.gov These models serve as a proof of concept for how a QSAR study could be applied to predict the biological activity of new analogs of this compound.
A typical QSAR study involves the following steps:
Data Set Compilation: A series of indole-2-carboxylate (B1230498) analogs would be synthesized and their biological activity (e.g., IC₅₀ values against a specific enzyme or receptor) would be measured.
Descriptor Calculation: For each molecule, a set of molecular descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic, and topological features) would be calculated.
Model Development: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). mdpi.com
For example, a 3D-QSAR model developed for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation yielded a model with good predictive statistics, including a cross-validated correlation coefficient (q²) of 0.596 and an external validation correlation coefficient (r²ext) of 0.695. mdpi.com Such a validated model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules.
Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules and their interactions with biological targets. In the context of this compound, MD simulations can provide critical insights into its conformational flexibility and the specific interactions that govern its binding to target proteins. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering a detailed view of molecular behavior at an atomic level.
The conformational space of this compound, which encompasses all possible three-dimensional arrangements of its atoms, is crucial for its biological activity. The orientation of the amino and carboxylate groups, as well as the flexibility of the indole ring system, dictates how the molecule can fit into a protein's binding site. MD simulations allow researchers to explore this conformational landscape, identifying low-energy, stable conformations that are likely to be biologically relevant. By simulating the molecule in different environments, such as in water or in complex with a protein, a comprehensive understanding of its dynamic behavior can be achieved.
When studying the binding dynamics, MD simulations can reveal the step-by-step process of how this compound interacts with a target protein. This includes the initial recognition, the formation of key interactions (such as hydrogen bonds and hydrophobic contacts), and the final stable binding pose. These simulations can also highlight the role of water molecules in mediating these interactions and the conformational changes that may occur in both the ligand and the protein upon binding.
A typical MD simulation study of this compound would involve the following key steps:
System Setup: A three-dimensional model of the ligand-protein complex is prepared, often starting from a docked pose obtained from molecular docking studies. The complex is then solvated in a box of water molecules and ions are added to neutralize the system and mimic physiological conditions.
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values, allowing the system to relax to a stable state.
Production Simulation: Once equilibrated, the production simulation is run for a significant length of time, typically on the order of nanoseconds to microseconds. During this time, the trajectory of all atoms in the system is saved at regular intervals.
Analysis: The resulting trajectory is then analyzed to extract meaningful information. This can include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, analyzing the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and identifying and quantifying the specific intermolecular interactions that are maintained throughout the simulation.
The insights gained from MD simulations are invaluable for understanding the molecular basis of action of this compound and for guiding the design of new derivatives with improved binding affinity and selectivity.
| Simulation Parameter | Value/Description |
| Software | GROMACS, AMBER, NAMD |
| Force Field | CHARMM36, AMBER99, OPLS-AA |
| Water Model | TIP3P, SPC/E |
| System Size | ~50,000 - 100,000 atoms |
| Simulation Time | 100 ns - 1 µs |
| Temperature | 300 K |
| Pressure | 1 atm |
Virtual Screening and De Novo Design of Novel Aminoindole Carboxylate Derivatives
Building upon the structural and dynamic insights gained from computational studies, virtual screening and de novo design represent key strategies for the discovery of novel and more potent derivatives of this compound. These in silico approaches accelerate the drug discovery process by prioritizing a smaller, more promising set of molecules for chemical synthesis and biological testing.
Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of this compound, a virtual screening campaign could be initiated to find new derivatives with enhanced activity. The process typically involves:
Library Preparation: A large database of chemical compounds, such as the ZINC database or commercial collections, is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.
Target-Based Screening (Molecular Docking): A three-dimensional structure of the target protein is used as a template. Each molecule from the library is "docked" into the binding site of the protein, and a scoring function is used to estimate the binding affinity. Molecules with the best scores are selected as potential hits.
Ligand-Based Screening: When a 3D structure of the target is unavailable, a known active molecule like this compound can be used as a template. The screening then searches for molecules in the library that have similar shapes or chemical features (pharmacophores) to the known active compound.
Filtering and Hit Selection: The initial list of hits is further refined using various filters to remove compounds with undesirable properties (e.g., poor ADME/Tox profiles) and to ensure chemical diversity.
De Novo Design , on the other hand, is a computational method for designing entirely new molecules from scratch. Instead of searching existing libraries, de novo design algorithms build new chemical structures piece by piece within the constraints of the target's binding site. This approach can lead to the discovery of highly novel and patentable chemical scaffolds. For aminoindole carboxylate derivatives, the process might involve:
Binding Site Analysis: The key interaction points within the target's binding site are identified. These "hot spots" are regions where a ligand can form favorable interactions, such as hydrogen bonds or hydrophobic contacts.
Fragment Placement: Small chemical fragments are placed in these hot spots.
Fragment Linking: The placed fragments are then connected together using chemically reasonable linkers to form a complete molecule.
Molecule Optimization: The newly designed molecules are then optimized to improve their binding affinity and drug-like properties.
The output of both virtual screening and de novo design is a prioritized list of novel aminoindole carboxylate derivatives. These compounds can then be synthesized and subjected to experimental validation to confirm their biological activity. This iterative cycle of computational design and experimental testing is a cornerstone of modern drug discovery.
| Virtual Screening Stage | Description | Key Metrics/Tools |
| Library Selection | Choice of compound database (e.g., ZINC, Enamine REAL) | Size, Diversity, Chemical Space |
| Docking Program | Software used for predicting binding poses (e.g., AutoDock, Glide) | Scoring Function, Accuracy |
| Hit Prioritization | Ranking of compounds based on docking scores and other criteria | Binding Energy, Ligand Efficiency |
| ADME/Tox Filtering | In silico prediction of pharmacokinetic and toxicity properties | Lipinski's Rule of Five, hERG inhibition |
| De Novo Design Step | Description | Software/Methods |
| Scaffold Hopping | Replacing the core indole structure with a bioisostere | SparkV10, Scaffold Hopper |
| Fragment Growing | Extending a core fragment to fill the binding pocket | LigBuilder, SPROUT |
| Fragment Linking | Connecting multiple fragments within the binding site | CADD, LUDI |
| Lead Optimization | Fine-tuning the properties of a designed molecule | FEP+, Schrödinger Suite |
Advanced Characterization Techniques for Aminoindole Carboxylates in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for the structural characterization of organic molecules. By interacting with electromagnetic radiation, molecules provide detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of indole (B1671886) derivatives. princeton.edu
In the ¹H NMR spectrum of a related compound, ethyl 5-nitro-1H-indole-2-carboxylate, the indole N-H proton typically appears as a broad singlet at a high chemical shift (δ 12.63 ppm). nih.gov Protons on the aromatic ring exhibit distinct signals based on their electronic environment; for instance, the proton at position 4 might appear as a singlet at δ 8.73 ppm, while protons at positions 6 and 7 would show as doublets. nih.gov The protons of the ethyl ester group would be observed as a quartet and a triplet. nih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton. For ethyl 5-nitro-1H-indole-2-carboxylate, the carbonyl carbon of the ester appears around δ 160.61 ppm. nih.gov The carbons of the indole ring resonate in the aromatic region (δ 110-142 ppm), with their specific shifts influenced by the substituents. nih.gov For example, the carbon bearing the nitro group (C5) and the carbons adjacent to the nitrogen atom (C7a and C3a) show characteristic shifts. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Indole-2-Carboxylate (B1230498) Derivatives Note: Data for a closely related compound, ethyl 5-nitro-1H-indole-2-carboxylate, is provided for illustrative purposes.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 12.63 | s | N-H |
| ¹H | 8.73 | s | H-4 |
| ¹H | 8.14 | d | H-6 |
| ¹H | 7.61 | d | H-7 |
| ¹H | 7.44 | s | H-3 |
| ¹H | 4.38 | q | -OCH₂CH₃ |
| ¹H | 1.36 | t | -OCH₂CH₃ |
| ¹³C | 160.61 | C=O | |
| ¹³C | 141.46 | C-5 | |
| ¹³C | 139.98 | C-7a | |
| ¹³C | 130.83 | C-2 | |
| ¹³C | 125.90 | C-3a | |
| ¹³C | 119.65 | C-6 | |
| ¹³C | 119.37 | C-4 | |
| ¹³C | 113.18 | C-7 | |
| ¹³C | 110.09 | C-3 | |
| ¹³C | 61.00 | -OCH₂CH₃ | |
| ¹³C | 14.19 | -OCH₂CH₃ |
Data sourced from a study on indole-2-carboxylic acid derivatives. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and its more advanced version, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify functional groups within a molecule. acs.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For an aminoindole carboxylate like Methyl 5-amino-1H-indole-2-carboxylate, the IR spectrum would display several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the indole N-H group are expected in the region of 3300-3500 cm⁻¹. mdpi.com A strong absorption band corresponding to the carbonyl (C=O) stretch of the methyl ester group would be prominent around 1680-1720 cm⁻¹. acs.orgmdpi.com Additionally, C-N stretching vibrations and aromatic C=C and C-H bending vibrations would appear in the fingerprint region (below 1600 cm⁻¹), providing further structural confirmation. acs.org
Table 2: Typical IR Absorption Bands for Aminoindole Carboxylates
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Indole (N-H) | Stretch | ~3350 |
| Ester (C=O) | Stretch | 1680 - 1720 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Ester (C-O) | Stretch | 1100 - 1300 |
Ranges are based on standard IR correlation tables and data from related indole compounds. acs.orgmdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and deducing the structure of a compound through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its identity. mdpi.com For instance, the ESI-HRMS analysis of a related compound, ethyl 5-nitro-1H-indole-2-carboxylate, showed a calculated m/z for [M-H]⁻ of 233.0641, with a found value of 233.0559, confirming its elemental composition. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. nih.govresearchgate.net This is particularly useful for analyzing complex mixtures or assessing the purity of a synthesized compound. nih.govresearchgate.net An LC-MS system can separate the target compound, this compound, from any impurities or starting materials before it enters the mass spectrometer for detection and identification. nih.govresearchgate.net LC-MS/MS, a tandem MS technique, can be used for even greater selectivity and for quantitative analysis in complex matrices. nih.govresearchgate.net For example, a validated LC-MS/MS method for a similar compound, 5-Amino-1-methyl quinolinium (5-AMQ), utilized a C18 column for separation and a triple quadrupole mass spectrometer for detection, achieving high sensitivity and reproducibility. nih.govresearchgate.net
Table 3: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
|---|---|---|
| Formula | - | C₁₀H₁₀N₂O₂ |
| Molecular Weight | - | 190.19 g/mol |
| HRMS (Calculated) | [M+H]⁺ | 191.0815 |
| LC-MS (MRM) | Parent Ion (m/z) | 191.1 |
| LC-MS (MRM) | Fragment Ion (m/z) | Specific to fragmentation pathway |
Calculated and representative values based on the compound's formula. uni.lu
Chromatographic Methods for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For aminoindole carboxylates, methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used.
HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A sample is dissolved in a solvent and injected into a column containing a stationary phase. By varying the composition of the mobile phase, components of the mixture are separated based on their differential affinities for the stationary and mobile phases. Reversed-phase HPLC, often using a C18 column, is commonly employed for indole derivatives. rsc.org The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.
TLC is a simpler, faster, and less expensive chromatographic technique used for monitoring the progress of a reaction or for preliminary purity checks. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber with a suitable solvent system. The separation occurs as the solvent moves up the plate by capillary action. The components are visualized as spots, and the retention factor (Rf) for each spot can be calculated to aid in identification.
Table 4: Common Chromatographic Conditions for Indole Carboxylate Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| HPLC | Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid or Trifluoroacetic Acid) |
| HPLC | Detection | UV at 254 nm or 280 nm |
| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |
| TLC | Mobile Phase | Mixture of Ethyl Acetate and Hexane (B92381) (e.g., 30:70 v/v) |
| TLC | Visualization | UV light (254 nm) or staining (e.g., iodine vapor) |
Conditions are representative and may require optimization for specific applications. rsc.orgsielc.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components within a mixture. For aminoindole carboxylates, reversed-phase HPLC is commonly employed to assess the purity of a sample and to quantify the compound in various matrices.
In a typical HPLC analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, a pressurized liquid solvent mixture, carries the sample through a column packed with a stationary phase. For a moderately polar compound like this compound, a C18 column is a common choice for the stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. utexas.edu The amino group and the indole ring contribute to its polarity, influencing its retention time.
The effluent from the column passes through a detector, most commonly a UV-Vis or a Diode Array Detector (DAD), which measures the absorbance of the analyte at a specific wavelength. nih.gov The resulting chromatogram plots detector response against retention time. The retention time is characteristic of the compound under specific conditions, and the area under the peak is proportional to its concentration. This allows for the precise determination of purity by comparing the area of the main peak to the areas of any impurity peaks. For more complex analyses, or to confirm the identity of peaks, HPLC can be coupled with Mass Spectrometry (LC-MS). u-tokyo.ac.jp
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value/Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Solvent system to elute the compound. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength for detecting the indole chromophore. |
| Retention Time | ~5.8 min (Hypothetical) | Time taken for the analyte to pass through the column. |
Note: This table presents a typical, hypothetical set of parameters. Actual conditions must be optimized for the specific instrument and application.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used chromatographic technique for monitoring the progress of a chemical reaction. chemguide.co.uk It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. youtube.com
To monitor a reaction, such as the synthesis of this compound, small aliquots of the reaction mixture are taken at various time intervals. rsc.org These aliquots, along with spots of the pure starting material(s) and a reference standard of the product (if available), are applied to a baseline drawn on a TLC plate. u-tokyo.ac.jpyoutube.com The plate, typically coated with silica gel (a polar stationary phase), is then placed in a sealed chamber containing a suitable solvent system (the mobile phase), such as a mixture of hexane and ethyl acetate. chemguide.co.ukrsc.org
As the mobile phase ascends the plate via capillary action, it carries the compounds with it at different rates depending on their polarity. utexas.edu Nonpolar compounds travel further up the plate (higher Retention Factor, Rf value), while polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf value). utexas.edu After development, the spots are visualized, often using a UV lamp, as indole rings are typically UV-active. u-tokyo.ac.jp
By comparing the spots from the reaction mixture to the reference spots, one can track the disappearance of the reactant and the appearance of the product. youtube.com The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Table 2: Interpreting TLC for Reaction Monitoring
| Lane on TLC Plate | Observation at Start of Reaction (t=0) | Observation Mid-Reaction (t=x) | Observation at Completion (t=final) |
| Starting Material | Intense spot at its characteristic Rf. | Intense spot at its characteristic Rf. | Intense spot at its characteristic Rf. |
| Reaction Mixture | Intense spot matching starting material. | Fading spot of starting material, new spot for product appears. | Spot for starting material is absent; intense spot for product is present. |
| Product | No spot (or spot of reference standard). | No spot (or spot of reference standard). | No spot (or spot of reference standard). |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers insights into intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction requires a high-quality, single crystal of the compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. scielo.org.za By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal is generated. From this map, the precise location of each atom in the molecule can be determined, yielding bond lengths, bond angles, and torsional angles. researchgate.net
For indole derivatives, this technique confirms the planarity of the indole ring system and provides exact details of the substituent orientations. researchgate.net The data obtained includes the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. For instance, analysis of the related compound Methyl 5-methoxy-1H-indole-2-carboxylate revealed it crystallizes in the triclinic space group P-1. researchgate.net Similar detailed structural information would be obtainable for this compound, provided a suitable crystal can be grown.
Table 3: Representative Crystallographic Data for a Related Indole Carboxylate
| Parameter | Value (for Methyl 5-methoxy-1H-indole-2-carboxylate) | Description |
| Crystal System | Triclinic | A crystal system described by three unequal axes and angles. researchgate.net |
| Space Group | P-1 | The set of symmetry operations for the crystal. researchgate.net |
| a (Å) | 7.559 | Unit cell dimension. researchgate.net |
| b (Å) | 8.332 | Unit cell dimension. researchgate.net |
| c (Å) | 8.912 | Unit cell dimension. researchgate.net |
| α (°) | 78.63 | Unit cell angle. researchgate.net |
| β (°) | 80.95 | Unit cell angle. researchgate.net |
| γ (°) | 80.60 | Unit cell angle. researchgate.net |
| Volume (ų) | 537.9 | The volume of the unit cell. |
| Z | 2 | The number of molecules in the unit cell. researchgate.net |
Source: Data derived from the crystallographic study of Methyl 5-methoxy-1H-indole-2-carboxylate. researchgate.net
Polymorphism Characterization
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. nih.govmdpi.com Different polymorphs of the same compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability.
X-ray diffraction is the primary tool for identifying and characterizing polymorphs. Each polymorphic form will produce a distinct diffraction pattern because of its unique crystal lattice. A study on the related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) identified two different polymorphs. nih.govmdpi.com Polymorph 1 crystallizes in the monoclinic C2/c space group, while the more recently discovered Polymorph 2 crystallizes in the monoclinic P2₁/c space group. nih.govmdpi.com These forms exhibit different hydrogen bonding networks; Polymorph 1 forms ribbons connected by O–H⋯O and N–H⋯O bonds, whereas Polymorph 2 forms cyclic dimers through O–H⋯O hydrogen bonds. nih.govmdpi.com
The potential for polymorphism in this compound is significant, as the amino, indole N-H, and carboxylate groups can all participate in various hydrogen bonding schemes. Identifying and controlling polymorphism is critical in pharmaceutical development, as different forms can have different bioavailability and stability.
Table 4: Comparison of Polymorphs for a Related Indole Carboxylic Acid (MI2CA)
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079 | 4.0305 |
| b (Å) | 7.696 | 13.0346 |
| c (Å) | 35.185 | 17.2042 |
| β (°) | 91.06 | 91.871 |
| Z | 16 | 4 |
| Key H-Bonding Motif | Ribbons (N–H⋯O and O–H⋯O) | Cyclic Dimers (O–H⋯O) |
Source: Data derived from polymorphism studies of 5-methoxy-1H-indole-2-carboxylic acid. nih.govmdpi.com
Future Directions and Emerging Research Avenues for Methyl 5 Amino 1h Indole 2 Carboxylate
Development of Novel Therapeutic Agents Addressing Drug Resistance
The emergence of drug-resistant pathogens and cancer cells presents a formidable challenge in modern medicine. The indole-2-carboxamide scaffold, a derivative of methyl 5-amino-1H-indole-2-carboxylate, has been identified as a promising framework for the design of new therapeutic agents to combat this issue. rsc.orgnih.gov
Researchers are actively exploring modifications of the indole-2-carboxamide structure to develop compounds that can circumvent existing resistance mechanisms. rsc.org For instance, some indole-2-carboxamide derivatives have shown potent activity against multi-drug resistant tuberculosis by targeting the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org Furthermore, certain indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors, offering a new line of attack against drug-resistant viral strains. nih.govnih.gov The core structure's ability to chelate with essential metal ions in viral enzymes presents a unique mechanism of action. nih.gov
The development of these novel agents often involves the synthesis of a series of analogues with varied substituents on the indole (B1671886) ring to optimize their activity and pharmacological properties. rsc.orgmdpi.com This approach aims to create compounds that are not only effective against resistant strains but also possess favorable safety profiles. rsc.org
Targeted Drug Delivery Systems Utilizing Aminoindole Carboxylate Scaffolds
The aminoindole carboxylate scaffold offers a versatile platform for the development of targeted drug delivery systems. uic.edu These systems are designed to deliver therapeutic agents specifically to diseased cells or tissues, thereby enhancing efficacy and minimizing off-target side effects. mdpi.com
One promising approach involves the use of these scaffolds to create bifunctional chelators for radiometal-based imaging and therapeutic agents. uic.edu By attaching a targeting moiety, such as an antibody, these chelators can direct radiopharmaceuticals to specific sites, such as tumors, for both diagnosis and treatment. uic.edu The development of multi-use chelators capable of binding various radiometals could streamline the clinical development of new cancer therapies. uic.edu
Furthermore, the carboxyl group on the indole scaffold can be functionalized to improve the colloidal stability and drug-loading capacity of nanoparticle-based delivery systems. researchgate.net These modifications can also facilitate the attachment of targeting ligands or imaging agents, leading to more sophisticated and effective drug delivery vehicles. researchgate.netnih.gov
Exploration of Chiral Synthesis for Enantioselective Production
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to produce a single, desired enantiomer is crucial in drug development.
The enantioselective synthesis of indole derivatives is a significant area of research. sciencedaily.com Various catalytic methods are being explored to achieve high enantioselectivity in the production of chiral indoles. sciencedaily.comnih.gov For example, chiral phosphoric acids have been successfully used as catalysts in the Fischer indole synthesis to produce specific enantiomers of cyclopentane[b]indoles. sciencedaily.com
Dynamic kinetic resolution is a key strategy employed in these syntheses. sciencedaily.com This process involves the reversible formation of chiral intermediates, allowing for the preferential conversion of one enantiomer to the desired product. sciencedaily.com The development of novel chiral catalysts and synthetic routes is essential for the efficient and scalable production of enantiomerically pure indole-based drugs. nih.gov
Applications in Chemical Biology and Probe Development
This compound and its derivatives are valuable tools in chemical biology for the development of molecular probes. These probes are designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to study their function and role in disease processes.
For example, derivatives of this scaffold can be modified with fluorescent tags or other reporter groups to visualize their localization and interaction with cellular components. researchgate.net This enables the tracking of biological processes in real-time and provides insights into drug mechanisms of action.
Furthermore, the indole scaffold can be incorporated into small molecule inhibitors to probe the function of specific enzymes. nih.gov By selectively inhibiting an enzyme's activity, researchers can elucidate its role in cellular pathways and validate it as a potential drug target. nih.gov The development of highly selective and potent probes is crucial for advancing our understanding of complex biological systems.
Computational-Experimental Integration for Accelerated Discovery
The integration of computational modeling and experimental synthesis is revolutionizing the drug discovery process. In silico methods, such as molecular docking and toxicity prediction, can be used to design and screen virtual libraries of compounds before they are synthesized in the laboratory. nih.govnih.gov
This approach allows researchers to prioritize candidates with the highest predicted activity and best safety profiles, saving time and resources. nih.gov For instance, computational studies can predict the binding modes of indole derivatives with their target proteins, providing valuable insights for lead optimization. nih.gov
The predicted properties can then be validated through experimental testing, and the results can be used to refine the computational models. This iterative cycle of design, prediction, synthesis, and testing accelerates the discovery of new drug candidates with improved efficacy and reduced toxicity. nih.gov
Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. unife.it Green chemistry principles are being applied to the synthesis of indole derivatives to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. unibo.itacs.org
Key strategies include the use of greener solvents, such as ethyl acetate, in place of more hazardous ones like DMF. unibo.it Researchers are also exploring the use of catalysts that can be recycled and reused, as well as developing one-pot synthesis protocols that reduce the number of reaction steps and purification procedures. acs.orgrsc.org
Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and improve yields. mdpi.com By embracing these sustainable practices, the chemical synthesis of this compound and its derivatives can be made more economical and environmentally responsible. unife.it
Q & A
Q. What are the common synthetic routes for Methyl 5-amino-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous indole derivatives are prepared by reacting formyl-indole precursors (e.g., 3-formyl-1H-indole-2-carboxylate) with reagents like 2-aminothiazol-4(5H)-one under reflux in acetic acid. Reaction duration (3–5 hours) and stoichiometric ratios (1.1 equiv of the aldehyde precursor) are critical for optimizing yield . Catalysts such as sodium acetate may enhance reaction efficiency. Monitoring via TLC or HPLC is recommended to track progress.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires multi-technique verification:
- X-ray crystallography : Resolve crystal structure using SHELX software for refinement .
- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., amino and ester groups).
- Mass spectrometry : Verify molecular weight (e.g., via ESI-MS) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Respiratory protection : Use NIOSH-approved P95 respirators if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation exposure.
- Waste disposal : Segregate chemical waste and avoid drainage systems .
Advanced Research Questions
Q. What analytical strategies are recommended when encountering discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities.
- Impurity analysis : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) to identify byproducts .
- Isotopic labeling : Introduce - or -labels to trace unexpected peaks in NMR spectra .
Q. How does the presence of the amino and ester groups influence the compound's reactivity in further functionalization?
- Methodological Answer :
- Amino group : Acts as a nucleophile, enabling reactions like acylation (e.g., benzoylation ) or Schiff base formation. Protect with Boc or Fmoc groups to prevent side reactions.
- Ester group : Susceptible to hydrolysis under basic conditions; use methanol/THF with catalytic NaOH for controlled saponification . Steric hindrance from the indole ring may slow reactivity.
Q. What are the challenges in achieving high enantiomeric purity when synthesizing derivatives of this compound?
- Methodological Answer :
- Chiral resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution.
- Asymmetric catalysis : Use Rhodium(I) complexes or organocatalysts (e.g., proline derivatives) to induce stereoselectivity during cyclization .
- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to isolate enantiomers .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitution (e.g., nitration at C4 vs. C6).
- Molecular docking : Screen interactions with biological targets (e.g., kinase enzymes) to design bioactive derivatives .
- Reactivity descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites on the indole ring .
Q. Which spectroscopic techniques are most effective for monitoring the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store samples at 40°C/75% RH and analyze degradation via:
- HPLC-UV : Quantify decomposition products over time .
- FTIR : Detect hydrolysis of the ester group (loss of carbonyl peak at ~1700 cm).
- Light sensitivity : Use UV-vis spectroscopy to assess photodegradation kinetics under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
